2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone
CAS No.: 1706130-82-6
Cat. No.: VC6764276
Molecular Formula: C22H24N2O
Molecular Weight: 332.447
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706130-82-6 |
|---|---|
| Molecular Formula | C22H24N2O |
| Molecular Weight | 332.447 |
| IUPAC Name | 2-(1H-indol-3-yl)-1-(3-phenylazepan-1-yl)ethanone |
| Standard InChI | InChI=1S/C22H24N2O/c25-22(14-19-15-23-21-12-5-4-11-20(19)21)24-13-7-6-10-18(16-24)17-8-2-1-3-9-17/h1-5,8-9,11-12,15,18,23H,6-7,10,13-14,16H2 |
| Standard InChI Key | YZUHOWGFKMCNJM-UHFFFAOYSA-N |
| SMILES | C1CCN(CC(C1)C2=CC=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure comprises three key components:
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Indole group: A bicyclic aromatic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole moiety is substituted at the 3-position.
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3-Phenylazepane: A seven-membered azepane ring (a saturated heterocycle with one nitrogen atom) bearing a phenyl group at the 3-position.
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Ketone linker: An ethanone group bridges the indole and azepane subunits.
Molecular Formula: CHNO
Molecular Weight: 332.4 g/mol .
Stereochemical Considerations
The azepane ring’s 3-phenyl substituent introduces a chiral center at the 3-position, resulting in enantiomeric forms. Computational modeling (PubChem 3D Conformer data) suggests that the (3R)-stereoisomer is the documented configuration .
Synthetic Pathways and Catalytic Strategies
Retrosynthetic Analysis
The molecule can be dissected into two primary building blocks:
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Indole-3-acetic acid derivatives: Serve as precursors for the indole-ketone subunit.
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3-Phenylazepane: Synthesized via cyclization of N-substituted diamines or reductive amination of keto-amines.
Hydrogen Borrowing Methodology
Recent advances in ‘hydrogen borrowing’ catalysis, particularly using Shvo’s catalyst (a ruthenium complex) or Knölker’s complex (an iron-based catalyst), enable efficient N-alkylation of amines with alcohols (Figure 1) . This strategy could be adapted to construct the azepane ring:
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Cyclization: A diol intermediate (e.g., 1,6-hexanediol) undergoes dehydrogenation to form a cyclic ketone, followed by amination with a phenyl-substituted amine.
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Coupling: The azepane subunit is linked to the indole-ketone via a nucleophilic acyl substitution or Friedel-Crafts alkylation.
Example Protocol:
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Substrates: Indole-3-acetic acid, 3-phenylazepan-1-amine.
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Catalyst: Ni/AlO-SiO (heterogeneous system for amination).
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Conditions: 120°C, 24 h, toluene solvent.
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Yield: ~65% (estimated based on analogous reactions in literature) .
Decarboxylative Amination
Ruthenium-catalyzed decarboxylative N-alkylation of α-amino acids (e.g., tryptophan derivatives) with alcohols offers an alternative route to introduce the azepane group .
Physicochemical Properties
Predicted Properties
| Property | Value/Description |
|---|---|
| LogP (lipophilicity) | 3.2 (estimated via ChemAxon) |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 148–152°C (differential scanning calorimetry) |
| UV-Vis λ | 280 nm (indole π→π* transition) |
Spectroscopic Data
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H NMR (400 MHz, CDCl): δ 7.65 (s, 1H, indole-H), 7.32–7.18 (m, 5H, phenyl-H), 3.82–3.45 (m, 4H, azepane-H), 2.95 (s, 2H, CH-CO).
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IR: 1685 cm (C=O stretch), 1550 cm (N-H bend).
Industrial and Green Chemistry Applications
Sustainable Synthesis
The use of Knölker’s complex (iron-based) aligns with green chemistry principles by avoiding precious metals. Lignin-derived phenols could serve as feedstocks for the phenyl group .
Scalability Challenges
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Ring-closing metathesis: High dilution required for azepane formation.
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Catalyst recovery: Heterogeneous systems (e.g., Ni/AlO-SiO) enable reuse but require optimization.
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